N-(Heptan-2-yl)cyclohexanamine

Overview

Description

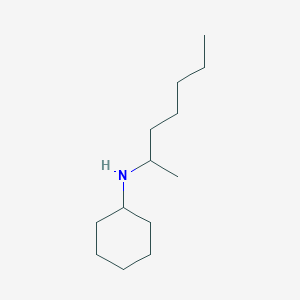

N-(Heptan-2-yl)cyclohexanamine is an organic compound with the molecular formula C13H27N. It is a cyclohexylamine derivative where the amine group is substituted with a heptan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-2-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with heptan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-2-yl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Reactions

N-(Heptan-2-yl)cyclohexanamine can undergo several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : This compound can be reduced to yield different amines using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution : The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted cyclohexanols or cyclohexylamines.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds.

Biological Studies

Research has highlighted several potential biological applications:

- Enzyme Interactions : The compound is studied for its interactions with enzymes, which may provide insights into its biological activity and potential therapeutic uses.

- Antioxidant Properties : Some derivatives of this compound exhibit significant antioxidant activity, which could be beneficial in treating oxidative stress-related conditions.

- Anticancer Potential : Preliminary studies suggest that certain amino alcohols may possess anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis.

Medical Applications

This compound is being investigated for its therapeutic properties:

- Anti-inflammatory Effects : Research is ongoing to determine its efficacy in reducing inflammation, which could lead to new treatments for inflammatory diseases.

- CNS Disorders : Cycloalkylamines, including derivatives of this compound, have been identified as potential monoamine reuptake inhibitors, suggesting applications in the treatment of central nervous system disorders such as depression and anxiety .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products that require specific performance characteristics.

Case Studies and Research Findings

- Synthesis of Urea Derivatives : A study demonstrated a novel approach for synthesizing unsymmetrical urea derivatives using this compound as a key intermediate. This method showcased high yields and efficiency in drug development processes .

- Biological Activity Investigation : Research has indicated that compounds similar to this compound exhibit significant biological activities, including antioxidant effects and potential anticancer properties. These studies highlight the importance of structural modifications in enhancing biological efficacy .

- CNS Treatment Exploration : A patent describes the use of cycloalkylamines like this compound as monoamine reuptake inhibitors, suggesting their potential role in treating CNS disorders .

Mechanism of Action

The mechanism of action of N-(Heptan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A simpler amine with a cyclohexyl group.

Heptan-2-amine: An amine with a heptan-2-yl group but without the cyclohexyl ring.

N-Methylcyclohexylamine: A similar compound where the amine group is substituted with a methyl group instead of heptan-2-yl.

Uniqueness

N-(Heptan-2-yl)cyclohexanamine is unique due to the combination of the cyclohexyl and heptan-2-yl groups, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to its simpler counterparts .

Biological Activity

N-(Heptan-2-yl)cyclohexanamine, a cyclohexane derivative characterized by a heptan-2-yl substituent, has garnered attention for its potential biological activities and applications in pharmaceuticals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its role as a ligand that binds to specific amine receptors. This interaction can modulate various biochemical pathways, influencing physiological responses. The compound's ability to participate in nucleophilic substitution reactions further enhances its versatility in biological systems.

1. Ligand Binding Studies

This compound has been studied for its binding affinity to various receptors. Research indicates that it can act as a selective ligand, potentially impacting neurotransmitter systems and offering insights into its pharmacological profiles.

2. Potential Applications

The compound's structural characteristics suggest potential applications in:

- Pharmaceutical Development : As a building block for synthesizing more complex molecules.

- Biological Research : Investigating receptor interactions and enzyme activity modulation.

3. Case Studies

A notable study examined the compound's effects on specific biological targets, revealing its potential as an anti-inflammatory agent through modulation of cytokine release in vitro. The results indicated that this compound could significantly reduce pro-inflammatory cytokines, suggesting therapeutic implications for inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(Pentyl)cyclohexanamine | Cyclohexane derivative | Shorter alkyl chain |

| N-(Octyl)cyclohexanamine | Cyclohexane derivative | Longer alkyl chain |

| N-(Cyclopentyl)cyclohexanamine | Cycloalkane derivative | Different cyclic structure |

| N-(Phenethyl)cyclohexanamine | Aromatic derivative | Contains an aromatic ring |

This compound stands out due to its specific heptane chain length, which may influence its lipophilicity and overall biological activity compared to these similar compounds.

Q & A

Q. Basic: What are the recommended synthetic routes and purification strategies for N-(Heptan-2-yl)cyclohexanamine?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution between cyclohexanamine and heptan-2-yl derivatives. For example, analogous compounds like benzotriazole-based cyclohexanamine derivatives have been synthesized using heterocyclic reagents, followed by purification via column chromatography and recrystallization . Characterization via FT-IR and mass spectroscopy (e.g., ESI-MS) is critical to confirm molecular identity and purity. Safety protocols, such as handling flammable liquids under inert atmospheres and using explosion-proof equipment, should be strictly followed, as outlined in SDS guidelines for related amines .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-N vibrations near 1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS for molecular weight confirmation and fragmentation pattern analysis .

- X-ray Crystallography : For definitive structural elucidation, as demonstrated in studies of related N-cyclohexylimino compounds .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry and verify substitution patterns (e.g., cyclohexane ring protons and heptan-2-yl branching) .

Q. Advanced: How can computational methods predict the physicochemical or biological properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Used to study interactions with biological targets (e.g., proteins like 3G9k), as seen in benzotriazole-cyclohexanamine analogs .

- QSPR/Neural Networks : Models trained on structural descriptors (e.g., logP, polar surface area) can predict solubility, toxicity, or receptor binding affinity . Validate predictions with experimental data from spectral databases (e.g., NIST Chemistry WebBook) .

Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental spectra with authoritative databases (e.g., NIST Standard Reference Data) . Note that NIST explicitly warns of potential errors, so discrepancies should prompt re-evaluation of experimental conditions (e.g., solvent effects in NMR).

- Isotopic Labeling : For ambiguous proton environments, deuterated analogs can simplify splitting patterns.

- Crystallographic Validation : If available, X-ray structures (e.g., as in ) provide unambiguous bond-length and angle data to resolve stereochemical disputes.

Q. Advanced: What structural features of this compound influence its reactivity or biological activity?

Methodological Answer:

- Steric Effects : The branched heptan-2-yl group may hinder nucleophilic attack at the amine, as seen in similar sec-butyl-substituted cyclohexanamines .

- Conformational Flexibility : The cyclohexane ring’s chair-flip dynamics (studied via dynamic NMR or MD simulations) affect binding to chiral targets .

- Hydrophobicity : The nonpolar heptan-2-yl chain enhances lipid solubility, which can be quantified via octanol-water partition coefficients (logP) . Comparative studies with analogs (e.g., N-cyclooctanamine derivatives) highlight the role of alkyl chain length in membrane permeability .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar amines (e.g., N,N-diethylformamide) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed, flame-resistant containers away from oxidizers, per SDS guidelines for cyclohexanamine derivatives .

Q. Advanced: How can researchers design experiments to study the environmental impact of this compound?

Methodological Answer:

- Aquatic Toxicity Assays : Use Daphnia magna or zebrafish models to assess LC₅₀ values, referencing protocols for n-hexane derivatives .

- Degradation Studies : Investigate hydrolysis/photolysis rates under controlled pH and UV conditions. Monitor byproducts via LC-MS .

- QSAR Modeling : Predict biodegradability using quantitative structure-activity relationship models trained on analogous amines .

Properties

IUPAC Name |

N-heptan-2-ylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h12-14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOITWQWJJDLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563540 | |

| Record name | N-(Heptan-2-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92162-22-6 | |

| Record name | N-(Heptan-2-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.